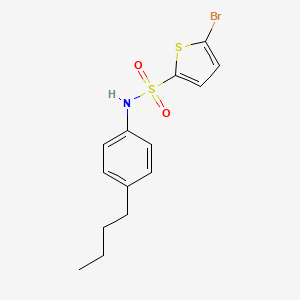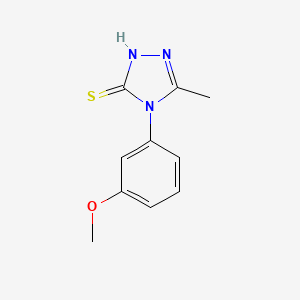![molecular formula C23H20N2O2 B4669828 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide](/img/structure/B4669828.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide
説明
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide, also known as BMPPA, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BMPPA is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been studied extensively for its potential applications in various fields, including medicine and agriculture. In medicine, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, such as arthritis. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has also been shown to have antitumor activity, making it a potential candidate for the treatment of various types of cancer. In agriculture, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have herbicidal properties, making it a potential candidate for use as a herbicide.
作用機序
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin synthesis. Prostaglandins are mediators of inflammation and pain, and their reduction can result in anti-inflammatory and analgesic effects. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic effects in various animal models, including mice and rats. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has also been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. In addition, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have herbicidal properties, making it effective against various weeds.
実験室実験の利点と制限
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has several advantages for lab experiments, including its high purity and stability. However, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide is a synthetic compound and may not accurately represent the effects of natural compounds. In addition, the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide, including its potential use as a treatment for various inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide and its potential applications in medicine and agriculture. In addition, the development of more efficient synthesis methods for N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide may lead to its wider use in research and development.
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-18(23-25-20-11-5-6-13-21(20)27-23)10-7-12-19(16)24-22(26)15-14-17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYPKKNCJDNHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-(2-chlorophenyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4669752.png)

![N-(4-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4669773.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B4669777.png)
![7-({[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4669783.png)
![ethyl 4-amino-2-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4669791.png)
![N,N,4-trimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4669806.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4669814.png)
![N-{[2-(4-methoxybenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B4669822.png)
![N-(5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4669833.png)
![6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4669839.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene](/img/structure/B4669851.png)
![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4669857.png)